molecular formula C28H31N7O2 B8144684 Wee1-IN-3

Wee1-IN-3

Cat. No.: B8144684
M. Wt: 497.6 g/mol
InChI Key: JSZFIXAMFNNRKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WEE1-IN-3 is a potent inhibitor of the WEE1 kinase, a crucial enzyme involved in the regulation of the G2/M checkpoint within the cell cycle. This compound has shown significant potential in the treatment of various proliferative diseases, particularly cancer, by targeting the WEE1 kinase to induce cell cycle arrest and apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of WEE1-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and often involve complex organic synthesis techniques.

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis processes, ensuring high purity and yield. These processes are optimized for scalability and cost-effectiveness, often utilizing automated systems and advanced purification techniques to meet the stringent requirements of pharmaceutical-grade compounds.

Chemical Reactions Analysis

Types of Reactions: WEE1-IN-3 primarily undergoes reactions typical of organic compounds, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

WEE1-IN-3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a tool compound to study the role of WEE1 kinase in cell cycle regulation and DNA damage response.

    Biology: Employed in research to understand the molecular mechanisms of cell cycle checkpoints and their implications in cancer biology.

    Medicine: Investigated as a potential therapeutic agent for the treatment of various cancers, particularly those resistant to conventional therapies.

    Industry: Utilized in the development of new cancer therapies and in the study of drug resistance mechanisms.

Mechanism of Action

WEE1-IN-3 exerts its effects by inhibiting the WEE1 kinase, a serine/threonine kinase that regulates the G2/M checkpoint transition. By inhibiting WEE1, this compound prevents the phosphorylation of CDK1 (cyclin-dependent kinase 1), leading to the activation of CDK1 and forcing cells to enter mitosis prematurely. This results in mitotic catastrophe and cell death, particularly in cancer cells with defective DNA damage response pathways .

Comparison with Similar Compounds

WEE1-IN-3 is compared with other WEE1 kinase inhibitors, such as:

    Adavosertib (AZD1775): Another potent WEE1 inhibitor with similar mechanisms of action but different pharmacokinetic properties.

    MK-1775: A WEE1 inhibitor that has shown efficacy in combination with other chemotherapeutic agents.

Uniqueness: this compound is unique in its high potency and selectivity for WEE1 kinase, making it a valuable tool for research and potential therapeutic applications. Its ability to induce cell cycle arrest and apoptosis in cancer cells highlights its potential as a targeted cancer therapy .

Properties

IUPAC Name

1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[(2-methylspiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-7-yl)amino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N7O2/c1-5-13-34-25(36)20-15-29-26(32-24(20)35(34)23-8-6-7-22(31-23)27(2,3)37)30-19-9-10-21-18(14-19)16-33(4)17-28(21)11-12-28/h5-10,14-15,37H,1,11-13,16-17H2,2-4H3,(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZFIXAMFNNRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=CC=C1)N2C3=NC(=NC=C3C(=O)N2CC=C)NC4=CC5=C(C=C4)C6(CC6)CN(C5)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.